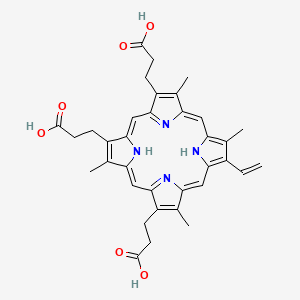

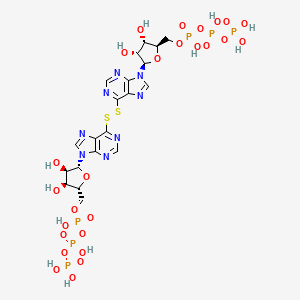

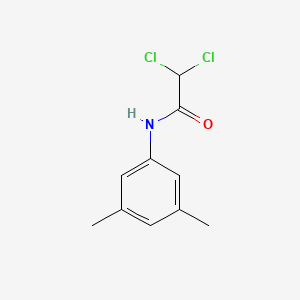

![molecular formula C22H46N2O4S B1228131 3-[Dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]propane-1-sulfonate CAS No. 216667-08-2](/img/structure/B1228131.png)

3-[Dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]propane-1-sulfonate

Übersicht

Beschreibung

ASB-14 comprises alkyl tails and amidosulfobetaine headgroup.

Wissenschaftliche Forschungsanwendungen

Complexation and Solubility Studies

- Polyelectrolyte Complexation: A zwitterionic polymer related to 3-[Dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]propane-1-sulfonate, specifically poly-3-dimethyl(methacryloyloxyethyl)ammonium propane sulfonate (PDMAPS), has been studied for its complexation behaviors with polyanions and polycations. This research shows the solubility and upper critical solution temperature (UCST) characteristics of these complexes, highlighting their unique properties in solution (Chen et al., 2000).

- Solubility Modulation: Studies on monomers closely related to this compound have demonstrated how the solubility in water and aqueous salt solutions can be adjusted via the spacer group separating the cationic and anionic moieties. This research provides insights into the thermoresponsive behavior of such compounds in different environments (Hildebrand, Laschewsky, & Wischerhoff, 2016).

Analytical and Chemical Properties

- Electrospray Ionization-Collision-Induced Dissociation: Investigations into the mass spectrometric properties of zwitterionic liquids closely related to this compound have been conducted. This study reveals how fragmentation patterns are influenced by the alkyl chain length between functional groups, offering valuable insights for analytical applications (Podjava, Mekšs, & Zicmanis, 2011).

Application in Polymer Science

- Aqueous Solution Properties: The properties of ampholytic polymers related to this compound, like poly[ N,N′ — dimethyl(acrylamido propyl) ammonium propane sulfonate], have been examined. Studies focus on cloud point determination and intrinsic viscosity, shedding light on the interaction of these polymers with various salts and their behavior in aqueous solutions (Lee & Tsai, 1995).

Wirkmechanismus

Target of Action

The primary target of 3-[Dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]propane-1-sulfonate, also known as ASB-14, is proteins , particularly membrane proteins . This compound acts as a zwitterionic detergent, which means it contains both positive and negative charges, allowing it to interact with proteins and solubilize them for analysis .

Mode of Action

ASB-14 interacts with its protein targets by solubilizing them . This process involves breaking down the protein’s structure to make it soluble in water, which is crucial for various analytical techniques, such as two-dimensional (2D) analysis . The zwitterionic nature of ASB-14 allows it to interact with proteins in a way that maintains their native state, making it an effective tool for studying proteins .

Pharmacokinetics

It’s worth noting that ASB-14 is soluble in water , which could influence its distribution and excretion if it were to be used in a biological context.

Result of Action

The primary result of ASB-14’s action is the solubilization of proteins , particularly membrane proteins . This allows for the proteins to be analyzed using techniques such as 2D analysis . By enabling the study of these proteins, ASB-14 can contribute to a better understanding of their structure and function.

Action Environment

Additionally, it’s soluble in water , which could influence its action and stability in aqueous environments.

Biochemische Analyse

Biochemical Properties

3-[Dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]propane-1-sulfonate plays a crucial role in biochemical reactions, primarily due to its ability to interact with various biomolecules. It is known to solubilize proteins, including membrane proteins, which are often challenging to study due to their hydrophobic nature. This compound interacts with proteins by disrupting lipid bilayers and forming micelles around hydrophobic regions, thereby making the proteins more accessible for analysis . Additionally, it has been observed to interact with enzymes and other proteins, facilitating their extraction and purification for further study.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the integrity of cell membranes, leading to changes in membrane permeability and fluidity . These alterations can impact various cellular processes, including nutrient uptake, waste removal, and signal transduction. Furthermore, the compound’s ability to solubilize membrane proteins allows for a more detailed study of these proteins’ roles in cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to hydrophobic regions of proteins, disrupting lipid bilayers and forming micelles. This action facilitates the solubilization of membrane proteins, making them more accessible for analysis . Additionally, the compound can inhibit or activate enzymes by altering their conformation and interaction with substrates. These changes can lead to modifications in gene expression and cellular metabolism, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable, but its effectiveness can decrease with prolonged exposure to certain conditions. For example, it may degrade over time when exposed to high temperatures or extreme pH levels . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in membrane permeability and protein solubilization efficiency. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and effective in solubilizing proteins. At higher doses, it can cause toxic or adverse effects, including cell membrane disruption and cytotoxicity . Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced at certain concentrations. These dosage effects are crucial for determining the appropriate concentration for experimental use and ensuring the safety of animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound can affect the activity of enzymes involved in lipid metabolism, leading to changes in the composition and function of cell membranes Additionally, it can alter the levels of certain metabolites, impacting cellular energy production and overall metabolism

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, influencing its localization and activity . Its distribution is also affected by factors such as membrane permeability and the presence of other biomolecules. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical research and ensuring accurate experimental results .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, affecting its activity and function For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with membrane proteins and influence cellular processes

Eigenschaften

IUPAC Name |

3-[dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46N2O4S/c1-4-5-6-7-8-9-10-11-12-13-14-17-22(25)23-18-15-19-24(2,3)20-16-21-29(26,27)28/h4-21H2,1-3H3,(H-,23,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSXERRKRAEDOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398742 | |

| Record name | ASB-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216667-08-2 | |

| Record name | ASB-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

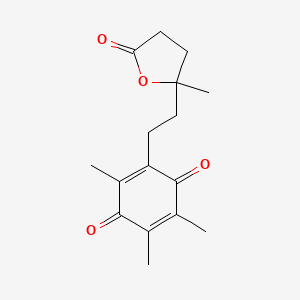

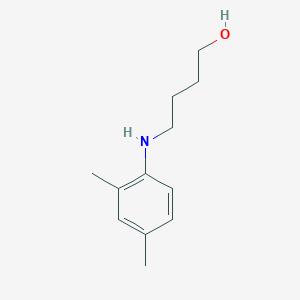

![(Z)-1-N-methyl-1-N'-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B1228048.png)

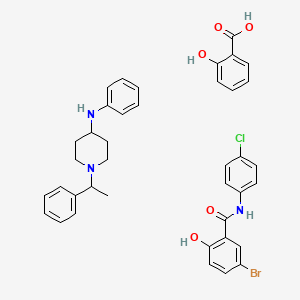

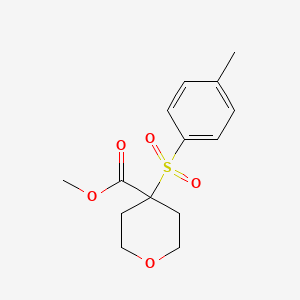

![(4S)-5-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-imino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B1228056.png)

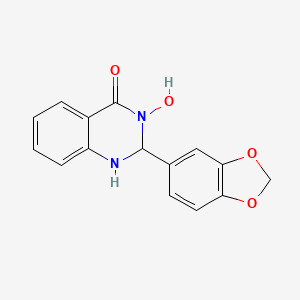

![6-(1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine](/img/structure/B1228062.png)

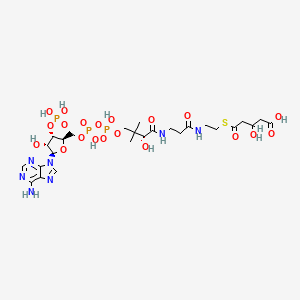

![2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B1228072.png)